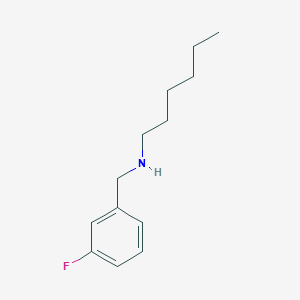

3-Fluoro-N-n-hexylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10,15H,2-5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCLXYBNIXJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Fluoro N N Hexylbenzylamine

Reactivity of the Amine Functionality

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This inherent reactivity allows it to participate in a range of reactions typical of secondary amines.

The amine functionality readily undergoes nucleophilic substitution reactions with suitable electrophiles. For instance, it can be alkylated with alkyl halides. ontosight.aiorganic-chemistry.org The benzyl group can be removed by hydrogenolysis, a process that highlights its use as a protecting group for amines. wikipedia.org This reactivity is fundamental to creating a diverse array of derivatives. The nucleophilic character of the amine is also evident in its ability to react with various carbonyl compounds.

The hard and soft acids and bases (HSAB) principle suggests that alkyl fluorides, being hard electrophiles, react favorably with hard nucleophiles like O- and N-anions. cas.cn This principle can be extended to the reactions of the amine group in this compound.

Mechanochemical methods have been developed for the nucleophilic substitution of alcohols, where amines can act as nucleophiles to form new C-N bonds. chemrxiv.orgresearchgate.net These solvent-free conditions offer a more sustainable approach to amine alkylation. chemrxiv.orgresearchgate.net

Like other secondary amines, this compound can participate in condensation reactions with aldehydes and ketones. However, the formation of a stable imine (a C=N double bond) from a secondary amine is not possible as it lacks the second proton on the nitrogen required for the final dehydration step. Instead, it can react with carbonyl compounds to form enamines if there is an α-hydrogen on the carbonyl compound, or it can be involved in other reactions like reductive amination. wikipedia.orgresearchgate.net In reductive amination, the intermediate iminium ion formed is reduced in situ to yield a tertiary amine. researchgate.net

The synthesis of N-benzyl-N-hexylamine can be achieved through the alkylation of benzylamine (B48309) with hexyl halides. ontosight.ai This methodology is applicable to the synthesis of a wide range of N-substituted benzylamines.

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom at the meta-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system, particularly in electrophilic aromatic substitution reactions.

The fluorine atom exerts both an inductive effect and a resonance effect. Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond (inductive effect). taylorandfrancis.com Conversely, through its lone pairs, it can donate electron density to the aromatic ring via resonance (mesomeric effect). taylorandfrancis.com

While halogens are typically classified as deactivating groups in electrophilic aromatic substitution, fluorine is a notable exception in certain reactions where it can act as an activating substituent. acs.orgacs.org This activating effect is attributed to the strong electron-donating resonance effect of fluorine, which can outweigh its inductive withdrawal in specific contexts. taylorandfrancis.comacs.org The activating potential of fluorine is greatest among the halogens. taylorandfrancis.com

Transition Metal-Mediated Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. These catalysts can enable reactions at positions that are otherwise unreactive.

Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed to catalyze C-H activation and cross-coupling reactions. nih.govresearchgate.netsioc-journal.cn For instance, the C-H bonds on the aromatic ring or at the benzylic position could potentially be targeted for functionalization. The regioselectivity of such reactions is often controlled by directing groups within the molecule. nih.gov

Iridium and ruthenium catalysts have been shown to be effective for the N-alkylation of amines with alcohols or other amines, proceeding through a "borrowing hydrogen" methodology. organic-chemistry.orgdtu.dk This approach is an environmentally benign way to form C-N bonds. dtu.dk Nickel catalysts have also been utilized for the efficient N-alkylation of benzyl alcohols with ammonia (B1221849) sources to produce primary benzylamines, a reaction that can be extended to secondary amine synthesis. rug.nlacs.org

Furthermore, transition metal-catalyzed reactions can involve the fluorine atom itself. Recent advancements have focused on the enantioselective defluorinative coupling reactions, where the fluorine atom acts as a leaving group, enabling the formation of new C-C or C-heteroatom bonds. rsc.org

Transition Metal-Mediated Transformations

Palladium-Catalyzed Reactions

Palladium catalysis has been instrumental in the functionalization of C-H bonds, and this compound serves as a key substrate in exploring these reactions.

The presence of a directing group, such as the amine in this compound, facilitates the activation of otherwise inert C-H bonds by positioning a palladium catalyst in close proximity. This directed C-H activation often proceeds through a cyclometallated intermediate. cam.ac.uk In the case of fluorinated benzylamines, cyclopalladation can occur, leading to the formation of palladacycles, which are crucial intermediates in catalytic C-H functionalization reactions. nih.gov The reaction of N,N-dimethyl-3-fluorobenzyl amine with Pd₃(OAc)₆ has been shown to yield regioisomeric dinuclear palladacycles. nih.gov These palladacycles can be mononuclear, dinuclear, or trinuclear. nih.gov

The formation of these palladacycles is a critical step, and they are often considered key on- or off-cycle intermediates in a multitude of palladium-mediated reactions. nih.gov The development of such C-H activation strategies has the potential to significantly simplify the synthesis of complex molecules. cam.ac.uk

The regioselectivity of C-H functionalization in substrates like this compound is a subject of detailed study. For N,N-dimethyl-3-fluorobenzyl amine, cyclopalladation with palladium acetate (B1210297) in acetonitrile (B52724) was found to be non-selective, producing a mixture of regioisomeric products where the palladium is positioned either ortho or para to the fluorine atom. nih.gov In contrast, reactions involving palladium chloride salts exhibited high regioselectivity, favoring the fluorine substituent para to the palladium(II) center, suggesting a different mechanistic pathway. nih.gov

The mechanism of C-H activation is a central question. In many palladium-catalyzed reactions, a Concerted Metalation-Deprotonation (CMD) mechanism is proposed. snnu.edu.cn This pathway involves the cleavage of the C-H bond to form a Pd(II) intermediate. snnu.edu.cn This intermediate can then undergo further reactions, such as reductive elimination, to yield the final product and regenerate the active catalyst. snnu.edu.cn

The catalytic cycle can vary depending on the palladium source and the reaction conditions. For instance, a Pd(0)/Pd(II) cycle typically starts with the oxidative addition of a Pd(0) species to an organohalide, followed by C-H activation via a CMD mechanism. snnu.edu.cn Conversely, a Pd(II)/Pd(0) cycle begins with a CMD-type C-H cleavage to form a Pd(II) intermediate, which then proceeds through steps like transmetalation or migratory insertion. snnu.edu.cn

The specific form of the palladium catalyst, or its speciation, plays a crucial role in the outcome of C-H activation reactions. While it is often assumed that mononuclear "Pd(OAc)₂" is the active species delivered from starting materials like Pd₃(OAc)₆, research has shown that cyclopalladation can occur directly at the Pd₃(OAc)₆ cluster. nih.gov This direct reaction with the trinuclear palladium species can lead to higher-order cyclopalladated intermediates. nih.gov

The stoichiometry of the reactants and the solvent used can subtly alter the regioselectivity of the reaction. nih.gov The formation of dinuclear or trinuclear palladacyclic products raises the question of whether C-H bond activation occurs through these polynuclear palladium species. nih.gov Studies have demonstrated that the ratio of substrate to Pd₃(OAc)₆ influences the formation of different palladium complexes. nih.gov The presence of water can also affect the speciation, leading to the formation of different palladium-containing structures. nih.gov

Copper-Catalyzed Reactions (e.g., C-H sulfonylation)

Copper has emerged as an inexpensive and less toxic alternative to precious metals like palladium for catalyzing C-H functionalization reactions. nih.gov One notable transformation is the C-H sulfonylation of benzylamines. A dual catalytic system using copper(II) acetate and an aldehyde has been developed for the transient C-H sulfonylation of benzylamines with sulfinate salts. nih.gov In this system, an imine directing group is formed in situ, which facilitates the C-H activation step. nih.gov

Computational studies suggest that this transient directing group lowers the energy barrier for the turnover-limiting C-H activation, which is mediated by acetate. nih.gov This methodology has been successfully applied to a range of α-alkylbenzylamines, yielding the corresponding sulfonylated products in good yields. nih.gov For instance, ethyl- and benzyl-substituted amines were exclusively sulfonylated at the ortho position. nih.gov The reaction tolerates various functional groups on the aryl sulfinate, with a slight preference for electron-poor substituents. nih.gov

Table 1: Copper-Catalyzed C-H Sulfonylation of Benzylamines

| Entry | Benzylamine Substrate | Sulfinate Salt | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-ethylbenzylamine | p-TolylSO₂Na | 2-(ethylamino(phenyl)methyl)-4-methyl-1-sulfonylbenzene | 60 |

| 2 | N-benzylbenzylamine | p-TolylSO₂Na | 2-(benzylamino(phenyl)methyl)-4-methyl-1-sulfonylbenzene | 60 |

| 3 | 3-Methoxybenzylamine | p-TolylSO₂Na | 2-((3-methoxyphenyl)methylamino)-4-methyl-1-sulfonylbenzene | 75 |

Rhodium- and Iridium-Catalyzed Transformations

While palladium has been a dominant force in C-H activation, rhodium and iridium catalysts have also proven to be highly effective for various transformations of amines. dtu.dk These metals are known to catalyze C-H functionalization and are often used in reactions such as N-alkylation of amines with alcohols or other amines. dtu.dk For example, the commercially available [Cp*IrCl₂]₂ complex catalyzes the self-condensation of primary amines to afford secondary amines. dtu.dk This process is environmentally benign as it proceeds without a solvent and produces ammonia as the only byproduct. dtu.dk

Although specific examples involving this compound in rhodium- or iridium-catalyzed reactions were not detailed in the provided search results, the general reactivity of these metals with amines suggests potential for similar C-H functionalization pathways. These catalysts are known to be highly active in functionalizing C(sp²)-H and C(sp³)-H bonds. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transition metal-catalyzed reactions is crucial for their further development and optimization. For palladium-catalyzed C-H functionalization, detailed mechanistic studies, including kinetic analysis and computational modeling, are often employed.

In the context of cyclopalladation of fluorinated benzylamines, the mechanism is influenced by the palladium precursor and reaction conditions. The non-selective palladation with palladium acetate versus the regioselective reaction with palladium chloride suggests that different pathways are operative. nih.gov The direct reaction with Pd₃(OAc)₆ highlights the importance of considering polynuclear species in the catalytic cycle. nih.gov

For copper-catalyzed sulfonylation, computational density functional theory (DFT) investigations have shed light on the reaction mechanism. These studies indicate that a transient imine directing group, formed from the benzylamine and a catalytic aldehyde, plays a key role. nih.gov This directing group coordinates to the copper center and lowers the activation energy for the subsequent acetate-mediated C-H cleavage. nih.gov The reaction is believed to proceed through a cupracycle intermediate which then combines with a sulfonyl radical. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Pd₃(OAc)₆ |

| N,N-dimethyl-3-fluorobenzyl amine |

| Copper(II) acetate |

| [Cp*IrCl₂]₂ |

Elucidation of Reaction Intermediates

The transformation of benzylamines often proceeds through short-lived, highly reactive intermediates. nih.gov While direct studies on this compound are not extensively documented, research on analogous structures provides insight into the likely intermediates involved in its reactions.

In enzymatic oxidations, such as those catalyzed by amine oxidases, the reaction is believed to proceed through several key intermediates. Spectroscopic studies on the reaction of various benzylamines with bovine serum amine oxidase have identified enzyme-substrate Schiff base complexes as crucial intermediates. nih.gov Following the initial formation of this complex, subsequent steps can lead to the generation of quinonoid species, which are formed from Schiff base complexes between the oxidized product and the reduced enzyme cofactor. nih.gov For this compound, a similar pathway involving an initial imine or Schiff base formation is highly plausible.

In the context of transition metal-catalyzed reactions, such as palladium-mediated C-H activation, a different set of intermediates is observed. Studies on the cyclopalladation of N,N-dimethyl-3-fluorobenzyl amine, a close structural analog, revealed the formation of various multinuclear palladium complexes. nih.govacs.org The reaction of the fluorinated benzylamine with Pd₃(OAc)₆ leads to a series of N-coordinated species and cyclopalladated intermediates that can be detected by ¹⁹F NMR spectroscopy. acs.org These findings suggest that the transformation of this compound under similar conditions would likely proceed through analogous mono-, di-, and trinuclear palladium-ligated species.

| Reaction Type | Intermediate Class | Specific Example/Detection Method | Reference |

|---|---|---|---|

| Enzymatic Oxidation (Amine Oxidase) | Enzyme-Substrate Schiff Base | Detected by rapid-scanning stopped-flow spectroscopy. | nih.gov |

| Enzymatic Oxidation (Amine Oxidase) | Quinonoid Species | Observed as transients at specific wavelengths (e.g., 440 nm, 425 nm). | nih.gov |

| Enzymatic Oxidation (MAO) | Covalent 4a-(N-benzylamino)dihydroflavin | Postulated in a polar nucleophilic mechanism. | researchgate.net |

| Cyclopalladation | N-Coordinated & Cyclopalladated Pd Complexes | Identified by 19F and 1H NMR spectroscopy. | nih.govacs.org |

| Metabolic Bioactivation | Formamide/Carbamic Acid Metabolites | Postulated to explain the formation of glutathione (B108866) adducts. | nih.gov |

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms by identifying the rate-determining steps. libretexts.org This is achieved by measuring the change in reaction rate when an atom at a key position is replaced by one of its heavier isotopes, such as replacing hydrogen (H) with deuterium (B1214612) (D). princeton.edu

For reactions involving benzylamines, KIE studies have been particularly informative in the context of enzymatic oxidation by monoamine oxidases (MAOs). Research on the oxidation of para-substituted benzylamines by rat MAO A revealed large deuterium kinetic isotope effects (ᴰk_cat) ranging from 7 to 14. nih.gov A large KIE value (typically > 2) for C-H/C-D bond cleavage is indicative of this bond-breaking event being the rate-limiting step of the reaction. libretexts.orgbaranlab.org Similarly, the MAO A-catalyzed oxidation of unsubstituted benzylamine was found to have an experimental KIE of 11.5, with computational models calculating a value of approximately 6.5. mdpi.com

These findings strongly suggest that the enzymatic oxidation of this compound would also exhibit a significant primary deuterium KIE, pointing to the abstraction of a hydrogen atom from the benzylic carbon (the α-C-H bond) as the slow, rate-determining step in the catalytic cycle. nih.gov

Furthermore, nitrogen kinetic isotope effect (¹⁵N KIE) studies on the MAO B-catalyzed oxidation of benzylamine have shown that the cleavage of the C-H bond is not concerted with the rehybridization of the nitrogen atom. acs.orgfigshare.com The observation of a normal ¹⁵N KIE indicates a decrease in the bonding to the nitrogen atom during the rate-limiting step. acs.org

| Substrate/Enzyme System | Kinetic Parameter | Isotope Effect (kH/kD) | Implication | Reference |

|---|---|---|---|---|

| para-Substituted Benzylamines / Rat MAO A | Dkcat | 7 - 14 | α-C-H bond cleavage is rate-limiting. | nih.gov |

| Benzylamine / Human MAO B | Dkcat | 4.7 | α-C-H bond cleavage is largely rate-limiting. | acs.org |

| Benzylamine / MAO A | Calculated H/D KIE | ~6.5 | Supports hydride anion transfer as the rate-limiting step. | mdpi.com |

Analysis of Competing Pathways

The presence of the fluorine atom on the aromatic ring of this compound introduces the possibility of competing reaction pathways, particularly in reactions involving substitution on the ring.

A clear example of this is found in the cyclopalladation of N,N-dimethyl-3-fluorobenzyl amine. This reaction was found to be non-selective when conducted in acetonitrile, affording a mixture of two regioisomeric products. acs.org These isomers result from the C-H activation occurring at either the position ortho to the fluorine (C2) or the position para to the fluorine (C6). The regioselectivity was found to be subtly influenced by the solvent and the ratio of the substrate to the palladium catalyst. nih.gov This demonstrates that the directing effects of the fluorine atom and the amino group are closely balanced, leading to competing palladation pathways. A similar competition would be expected for this compound.

Another set of competing transformations for benzylamines involves either N-alkylation to form tertiary amines or hydrogenolysis to remove the benzyl group entirely, yielding a primary or secondary amine and toluene. wikipedia.org The choice of reagents and reaction conditions dictates which of these pathways will predominate.

Stereochemical Considerations in Reactions

Reactions involving the benzylic carbon of this compound can create a new stereocenter, making stereochemical control a critical consideration. If the starting material is racemic, methods for deracemization or kinetic resolution can be employed. If the starting material is prochiral, enantioselective reactions can be used to generate a single enantiomer of the product.

One powerful strategy for achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. Research has shown that the deprotonation of benzylamines can be performed asymmetrically using a chiral ligand. For example, the use of n-butyllithium complexed with (-)-sparteine (B7772259) allows for the directed, asymmetric deprotonation of N-protected benzylamines. acs.org The resulting chiral organolithium intermediate can then be trapped with an electrophile to afford chiral products with high enantioselectivity. acs.org This methodology provides a direct route to chiral N-substituted benzylamine derivatives.

Enzymatic transformations are renowned for their exceptional stereoselectivity. Engineered enzymes, such as amine dehydrogenases and transaminases, are capable of synthesizing chiral amines with very high enantiomeric excess. nih.govresearchgate.net Amine oxidases can be used in deracemization processes where one enantiomer of a racemic amine is selectively oxidized to an imine, which can then be reduced back to the racemic amine or, in more advanced systems, reduced stereoselectively to the desired single enantiomer. nih.gov The synthesis of chiral β-amino acids containing fluorine has also been achieved through stereoselective reactions, highlighting the feasibility of controlling stereochemistry in complex fluorinated molecules. researchgate.netethz.ch

Significance of Benzylamine Scaffolds in Chemical Synthesis and Molecular Design

The benzylamine (B48309) motif is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. researchgate.netacs.org Benzylamine derivatives are integral to a wide array of biologically active compounds and are used as versatile building blocks in organic synthesis. nih.govontosight.ai

The structural simplicity of the benzylamine core—a benzyl (B1604629) group attached to a nitrogen atom—allows for extensive functionalization at the aromatic ring, the benzylic carbon, and the amine nitrogen. This versatility enables chemists to systematically modify the structure to fine-tune its properties. In the case of 3-Fluoro-N-n-hexylbenzylamine, three points of diversity are evident: the fluoro-substituted aromatic ring, the secondary amine, and the n-hexyl chain.

Recent research highlights the broad utility of the benzylamine scaffold. For instance, a medicinal chemistry effort focused on a benzylamine scaffold led to the discovery of potent inhibitors of the neuropathogenic "brain-eating" amoeba Naegleria fowleri. acs.orgnih.gov This work underscores the potential of this structural class in addressing understudied neglected diseases. Moreover, benzylamines are common reactants in the synthesis of more complex heterocyclic systems, such as benzothiazoles, which themselves possess a wide range of pharmacological properties. researchgate.net The N-alkylation of amines with alcohols, a green chemistry approach, is frequently employed to synthesize substituted benzylamines, reflecting environmentally benign synthesis strategies. dtu.dk

Overview of Research Trends Pertaining to Fluorine Substitution in Aliphatic and Aromatic Amines

Retrosynthetic Analysis of the Benzylamine (B48309) Core with Fluorine Substitution

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary bond disconnections are considered the most viable.

C-N Bond Disconnection (Reductive Amination Pathway): The most common strategy involves disconnecting the bond between the benzylic carbon and the nitrogen atom. This leads to two key synthons: 3-fluorobenzaldehyde (B1666160) and n-hexylamine. This pathway is strategically sound as it brings together two readily available starting materials in a convergent manner. The forward reaction is a reductive amination, a robust and widely used transformation in organic synthesis.

N-Alkyl Bond Disconnection (Nucleophilic Substitution Pathway): An alternative disconnection breaks the bond between the nitrogen atom and the n-hexyl group. This retrosynthetic step suggests 3-fluorobenzylamine (B89504) and an n-hexyl electrophile, such as n-hexyl bromide or iodide, as the precursors. The corresponding forward reaction is a nucleophilic substitution (N-alkylation), where the primary amine acts as the nucleophile.

These two approaches form the basis for the direct synthesis methods discussed below.

Direct Synthesis Approaches to this compound

The practical synthesis of the title compound can be achieved by applying the strategies identified during retrosynthetic analysis.

Reductive amination is a highly efficient, one-pot method for synthesizing amines from carbonyl compounds. The process involves the initial condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. semanticscholar.org

The most direct route to this compound is the reductive amination of 3-fluorobenzaldehyde with n-hexylamine. In this reaction, the two components are mixed, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, to form the corresponding N-(3-fluorobenzylidene)hexan-1-amine intermediate. This imine is typically not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture. This one-pot procedure is attractive due to its atom economy and procedural simplicity. rsc.org

The success of a reductive amination hinges on the choice of the reducing agent and catalyst system. A variety of systems have been developed, ranging from classical catalytic hydrogenation to modern, milder chemoselective reagents. Optimization often involves balancing reaction rate, selectivity, and functional group tolerance.

Catalytic Hydrogenation: Traditional methods employ transition metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with molecular hydrogen (H₂). google.comtandfonline.com These systems are highly effective but can require elevated pressures and temperatures, and may sometimes lead to dehalogenation, although this is less common with fluoroaromatics. google.com

Hydride Reducing Agents: A major class of reagents for this transformation includes boron-based hydrides. Sodium borohydride (B1222165) (NaBH₄) can be used, but more selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they are milder and can be used in protic solvents under acidic conditions which favor iminium ion formation. nih.gov

Modern Catalytic Systems: Recent research has introduced advanced catalytic systems that operate under milder conditions. Iridium complexes, for instance, can catalyze reductive amination using formic acid as a convenient hydrogen source at moderate temperatures (40-60 °C). kanto.co.jp Other systems utilize catalysts based on Nickel, Cobalt, or Molybdenum, showcasing the breadth of available methods. rsc.orgucla.edursc.org A continuous flow process using Pd/C with triethylsilane (Et₃SiH) as the reductant in an aqueous micellar solution has also been demonstrated, highlighting progress in green and scalable chemistry. rsc.org

| Catalyst System | Reducing Agent | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|

| Pd/C, Pt/C, Raney Ni | H₂ gas | Methanol, Ethanol, THF | 1-50 bar H₂, 25-120 °C | google.comtandfonline.com |

| None (Stoichiometric) | NaBH(OAc)₃, NaBH₃CN | Dichloroethane (DCE), THF, Acetonitrile (B52724) | 0 °C to RT, often with catalytic acid (e.g., AcOH) | nih.gov |

| Iridium Complexes (e.g., Ir-PA2) | Formic Acid | Various, including neat | 40-80 °C | kanto.co.jp |

| Pd/C | Triethylsilane (Et₃SiH) | Water with Surfactant (TPGS-750-M) | Room Temperature, Continuous Flow | rsc.org |

| NiBr₂·glyme / bpp | Zn⁰ | Dioxane | 50 °C | ucla.edu |

An alternative to reductive amination is the direct N-alkylation of a primary amine precursor. This method relies on the nucleophilicity of the amine's nitrogen atom.

In this approach, 3-fluorobenzylamine serves as the nucleophile, and the n-hexyl group is introduced via an alkylating agent, typically an n-hexyl halide like 1-bromohexane (B126081) or 1-iodohexane. The reaction is a classic Sₙ2 substitution. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N). A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry. The synthesis of the non-fluorinated analogue, N-benzyl-N-hexylamine, is reported via the alkylation of benzylamine with hexyl halides, providing a direct precedent for this method. ontosight.ai

| Nucleophile | Electrophile | Base | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzylamine | 1-Bromohexane or 1-Iodohexane | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile, DMF, Ethanol | Room Temperature to Reflux | ontosight.ai |

Nucleophilic Substitution Reactions

Halide Reactivity and Amine Reactivity Considerations

The synthesis of N-alkylated benzylamines, such as this compound, often involves the reaction between a benzyl (B1604629) halide and a primary amine. The reactivity of both components is a critical factor for a successful and efficient reaction.

The reactivity of benzyl halides is influenced by the nature of the halogen and any substituents on the aromatic ring. Generally, the reactivity follows the order of I > Br > Cl > F, which corresponds to the leaving group ability of the halide. The presence of a fluorine atom on the benzene (B151609) ring, as in 3-fluorobenzyl halides, can have a modest electronic effect on the reactivity of the benzylic carbon.

On the other hand, the nucleophilicity of the amine is also a key parameter. Primary aliphatic amines, like n-hexylamine, are generally good nucleophiles for N-alkylation reactions. nih.govpsu.edugoogle.commdpi.com However, the reaction conditions, such as solvent and temperature, can significantly impact the reaction rate and the potential for side reactions, like over-alkylation to form tertiary amines. google.com In some catalytic systems, anilines have been noted to be less nucleophilic than aliphatic amines. psu.edu

Other Established Synthetic Routes for Fluorinated Benzylamines

Beyond the direct N-alkylation of a pre-fluorinated benzyl halide, several other synthetic strategies are employed for the preparation of fluorinated benzylamines.

Reductive Amination: This powerful and widely used method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. d-nb.infokanto.co.jpnih.govorganic-chemistry.orggoogle.com For the synthesis of this compound, this would typically involve the reaction of 3-fluorobenzaldehyde with n-hexylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride being a common choice. organic-chemistry.org More advanced methods utilize catalysts like iridium complexes or nickel nanoparticles. kanto.co.jporganic-chemistry.org A study reported the synthesis of fluorinated benzylamines in high yields through reductive alkylation using a combination of zinc chloride and zinc borohydride, offering a less toxic alternative to sodium cyanoborohydride. tandfonline.com

Mechanochemical Synthesis: A solvent-free mechanochemical method has been developed for the synthesis of fluorinated imines, which are precursors to fluorinated benzylamines. nih.govmdpi.comnih.gov This technique involves the manual grinding of equimolar amounts of a fluorinated benzaldehyde (B42025) and an amine at room temperature, often resulting in good to excellent yields in a very short reaction time. nih.govmdpi.com The resulting imine can then be reduced to the corresponding benzylamine.

From Fluorinated Benzonitriles: Another route involves the reduction of fluorinated benzonitriles. For instance, 2,6-difluorobenzylamine (B1295058) has been synthesized by the reduction of 2,6-difluorobenzonitrile (B137791) using Raney nickel as a catalyst under hydrogen pressure. google.com This approach could be adapted for the synthesis of other fluorinated benzylamine isomers.

Fluorine Introduction Methodologies

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be performed at various stages of the synthesis. Several methodologies have been developed for this purpose.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center on the aromatic ring. wikipedia.org A variety of N-F reagents are commercially available for this purpose, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) being among the most common. wikipedia.orgresearchgate.net These reagents have been successfully used for the fluorination of various aromatic and heterocyclic compounds. The mechanism of electrophilic fluorination is still a topic of discussion, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic Fluorination Approaches (e.g., SNAr on Pyridine-based Analogues)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly in electron-deficient aromatic systems like pyridine (B92270) and its derivatives. nih.govresearchgate.netacs.orgharvard.eduwikipedia.org In this reaction, a good leaving group on the aromatic ring (such as a nitro or halo group) is displaced by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF). researchgate.net The reactivity in SNAr reactions is highly dependent on the position of the leaving group relative to the ring's nitrogen atom, with positions 2 and 4 being significantly more reactive than position 3. researchgate.netwikipedia.org The high electronegativity of fluorine can accelerate SNAr reactions, making 2-fluoropyridines react much faster than their 2-chloro counterparts. acs.org

Metal-Catalyzed Fluorination (e.g., Pd-catalyzed C-H fluorination of benzylamines)

In recent years, transition metal-catalyzed C-H activation has emerged as a highly attractive strategy for the direct introduction of fluorine atoms, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H fluorination has been a particularly active area of research. acs.orgnih.govnih.govrsc.orgbeilstein-journals.orgacs.orgacs.org These reactions often employ a directing group to achieve regioselectivity, typically at the ortho position to the directing group. For benzylamines, a common strategy involves protecting the amine with a group like an oxalyl amide or a triflamide, which then directs the palladium catalyst to a nearby C-H bond for fluorination. acs.orgnih.govrsc.org Electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) or N-fluoro-2,4,6-trimethylpyridinium triflate are typically used in these reactions. acs.orgnih.govrsc.org

Purification and Isolation Techniques in Preparative Synthesis

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For benzylamine derivatives, a combination of techniques is often employed.

Extraction and Distillation: After the reaction is complete, a common workup procedure involves extraction to separate the product from the reaction mixture. For liquid benzylamines, distillation under reduced pressure can be an effective method for purification. google.com

Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds. For benzylamines, both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) can be utilized. cdnsciencepub.comnih.govnih.govmdpi.com The choice of stationary phase and mobile phase is crucial for achieving good separation. For instance, polysaccharide-derived chiral stationary phases have been used for the enantiomeric separation of N-benzyl-α-methyl-benzylamine. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The spectrum for 3-Fluoro-N-n-hexylbenzylamine is expected to show characteristic signals for the aromatic, benzylic, and n-hexyl protons. The electron-withdrawing fluorine atom on the aromatic ring will influence the chemical shifts of the ring protons. The protons on the carbon adjacent to the nitrogen will be deshielded, appearing at a higher chemical shift.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.90 - 7.35 | Multiplet (m) | 4H |

| Benzylic (Ar-CH₂) | ~3.75 | Singlet (s) | 2H |

| N-H | 1.0 - 2.0 (broad) | Singlet (s, broad) | 1H |

| N-CH₂ (hexyl) | ~2.60 | Triplet (t) | 2H |

| N-CH₂-CH₂ (hexyl) | ~1.50 | Quintet (quin) | 2H |

| (CH₂)₃ (hexyl) | ~1.30 | Multiplet (m) | 6H |

The aromatic region (6.90-7.35 ppm) will present a complex multiplet pattern due to spin-spin coupling between the protons and through-space coupling with the fluorine atom. The benzylic protons (Ar-CH₂) are expected to appear as a singlet around 3.75 ppm. The protons of the n-hexyl chain will show predictable splitting patterns: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the nitrogen (N-CH₂), and overlapping multiplets for the remaining methylene groups. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In broadband-decoupled ¹³C NMR, each unique carbon atom typically appears as a single peak, allowing for a direct count of non-equivalent carbons. pressbooks.pub The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to resolve individual signals. pressbooks.puboregonstate.edu

The electronegative fluorine and nitrogen atoms will significantly influence the chemical shifts of the carbons to which they are attached. The carbon atom bonded to fluorine (C-F) will show a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Carbons adjacent to the nitrogen (benzylic CH₂ and N-CH₂ of the hexyl group) are also shifted downfield, typically appearing in the 50-60 ppm range. libretexts.org

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F (aromatic) | 161 - 164 (doublet, ¹JCF ≈ 245 Hz) |

| C-N (aromatic ipso) | 140 - 143 (doublet, JCF ≈ 7 Hz) |

| C-H (aromatic) | 113 - 130 |

| Benzylic (Ar-CH₂) | ~54 |

| N-CH₂ (hexyl) | ~50 |

| N-CH₂-CH₂ (hexyl) | ~32 |

| N-(CH₂)₂-CH₂ (hexyl) | ~27 |

| N-(CH₂)₃-CH₂ (hexyl) | ~30 |

| N-(CH₂)₄-CH₂ (hexyl) | ~23 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.org The chemical shift range for ¹⁹F is very wide, making it exceptionally sensitive to the local electronic environment. slideshare.net For this compound, the spectrum would show a single resonance for the fluorine atom. This signal would be split into a multiplet due to coupling with the ortho and para protons on the aromatic ring (typically a triplet of triplets). ¹⁹F NMR is also a valuable tool for monitoring reactions involving fluorinated compounds, as changes in the fluorine's environment will result in a clear shift in its resonance signal. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure of molecules. For a flexible molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful. arxiv.orgnih.gov A NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. beilstein-journals.org Cross-peaks in a NOESY spectrum would indicate spatial proximity between protons on the n-hexyl chain and protons on the benzyl (B1604629) group. This information is critical for determining the molecule's preferred conformation(s) in solution, revealing how the flexible alkyl chain folds and interacts with the aromatic portion of the structure. purdue.eduacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration. libretexts.org This band is typically weaker and sharper than the O-H stretch of alcohols. orgchemboulder.com

Key expected absorption bands include:

N-H Stretch: A single, weak-to-medium intensity band around 3350–3310 cm⁻¹ is characteristic of a secondary amine. spectroscopyonline.comspcmc.ac.in

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and hexyl groups appear just below 3000 cm⁻¹. rockymountainlabs.com

C-N Stretch: The carbon-nitrogen stretching vibration is expected in the 1250–1020 cm⁻¹ range for the aliphatic C-N bond and slightly higher, around 1335-1250 cm⁻¹, for the aromatic-adjacent C-N bond. orgchemboulder.com

Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring.

N-H Wag: A broad, strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane bending of the N-H bond. orgchemboulder.comspectroscopyonline.com

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | Weak to Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| C-N (Aliphatic) | Stretch | 1250 - 1020 | Medium |

| N-H | Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) would be observed at its corresponding molecular weight. The most characteristic fragmentation pathway for benzylamines is alpha-cleavage—the breaking of the bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable, resonance-stabilized benzyl cation or a related tropylium (B1234903) ion. nih.gov

Expected key fragments include:

[M]⁺: The molecular ion peak.

[M-C₅H₁₁]⁺: Loss of a pentyl radical from the hexyl chain via alpha-cleavage, resulting in an iminium ion.

m/z 109: A prominent peak corresponding to the 3-fluorobenzyl cation (FC₆H₄CH₂⁺), formed by cleavage of the C-N bond. This ion can rearrange to the highly stable fluorotropylium ion. nih.govnih.gov

m/z 91: While less likely, a peak corresponding to the non-fluorinated benzyl cation could arise from complex rearrangements, though the fluorinated version is expected to be dominant. researchgate.net

Fragments corresponding to the sequential loss of alkyl units from the n-hexyl chain. libretexts.org

This combination of spectroscopic methods provides a powerful and comprehensive approach to confirm the structure and characterize the chemical properties of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z) nih.gov. For this compound, with a proposed molecular formula of C₁₃H₂₀FN, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

The HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value extremely close to the calculated theoretical value. The minuscule difference between the observed and calculated mass, typically expressed in parts per million (ppm), serves as a stringent test of the molecular formula's validity. An observed mass error of less than 5 ppm is generally considered definitive confirmation of the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀FN |

| Calculated Exact Mass [M] | 209.15795 |

| Calculated m/z [M+H]⁺ | 210.16578 |

| Hypothetical Observed m/z [M+H]⁺ | 210.16556 |

| Mass Error (ppm) | -1.05 |

Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the parent molecule. The resulting pattern of fragment ions is highly characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of N-alkylbenzylamines is predictable and typically dominated by specific cleavage pathways libretexts.orgmiamioh.edu. For this compound, the major fragmentation processes are expected to be:

Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom libretexts.orgmiamioh.edu. In this case, the bond between the benzylic carbon and the fluorophenyl ring can break to form a stable fluorobenzyl cation. Alternatively, cleavage of the C-C bond on the n-hexyl chain adjacent to the nitrogen leads to the loss of a pentyl radical, resulting in a highly stable, resonance-stabilized iminium ion, which is often the base peak in the spectrum.

Tropylium Ion Formation: The fluorobenzyl cation (m/z 109) can rearrange to a stable tropylium ion, a common feature in the mass spectra of benzyl-containing compounds nih.gov.

Alkyl Chain Fragmentation: The n-hexyl group can undergo its own characteristic fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups) libretexts.org.

| Proposed Fragment Structure | m/z (Mass/Charge Ratio) | Origin |

|---|---|---|

| [C₁₃H₂₀FN]⁺˙ | 209 | Molecular Ion (M⁺˙) |

| [C₈H₁₀FN]⁺ | 138 | Alpha-cleavage: Loss of C₅H₁₁˙ (pentyl radical) |

| [C₇H₆F]⁺ | 109 | Formation of fluorobenzyl cation |

| [C₆H₁₄N]⁺ | 100 | Formation of hexylaminium cation |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...F, π-π Stacking)

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions that stabilize the lattice mdpi.com. The key interactions expected to be present are:

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. It can form hydrogen bonds with electronegative atoms on adjacent molecules. The fluorine atom, being a weak hydrogen bond acceptor, could participate in N-H···F interactions, or alternatively, the nitrogen atom could act as an acceptor in N-H···N interactions, leading to the formation of chains or dimers researchgate.net.

π-π Stacking: The electron-rich fluorophenyl rings can engage in π-π stacking interactions. These are typically offset or face-to-face arrangements that help to maximize attractive electrostatic and dispersion forces between aromatic rings in adjacent molecules researchgate.net.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H | N or F | Formation of primary supramolecular synthons (e.g., chains, dimers). |

| Weak Hydrogen Bonding | C-H (aromatic/aliphatic) | F | Directional forces influencing molecular orientation. researchgate.neted.ac.uk |

| π-π Stacking | Fluorophenyl Ring (π-system) | Fluorophenyl Ring (π-system) | Stabilization through stacking of aromatic cores. researchgate.net |

Impact of Fluorine Position on Crystal Packing and Symmetry

The specific position of the fluorine substituent on the benzene ring has a profound effect on the molecule's electronic properties, such as its dipole moment and electrostatic potential rsc.org. This, in turn, critically influences the nature and geometry of the intermolecular interactions, ultimately dictating the crystal packing and symmetry nih.govsoton.ac.uk.

Elemental Analysis for Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. It serves as a crucial check for purity and confirmation of the empirical formula. For a pure sample of this compound (C₁₃H₂₀FN), the experimentally determined percentages should closely match the theoretically calculated values. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Theoretical Mass % | Acceptable Experimental Range |

|---|---|---|---|

| Carbon | C | 74.60% | 74.60 ± 0.4% |

| Hydrogen | H | 9.63% | 9.63 ± 0.4% |

| Fluorine | F | 9.08% | N/A (Not typically measured) |

| Nitrogen | N | 6.69% | 6.69 ± 0.4% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio techniques (like Møller-Plesset perturbation theory (MP2), Hartree-Fock (HF), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T))) provide a powerful lens for examining molecules at the atomic level.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. For 3-Fluoro-N-n-hexylbenzylamine, this process would identify the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis would reveal the distribution of electrons within the optimized geometry. This analysis can provide insights into the molecule's reactivity and physical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-F Bond Length | The distance between the fluorine atom and the attached carbon on the benzene (B151609) ring. | ~1.35 Å |

| C-N Bond Length | The distance between the benzylic carbon and the nitrogen atom. | ~1.47 Å |

| N-C (hexyl) Bond Length | The distance between the nitrogen atom and the first carbon of the hexyl group. | ~1.47 Å |

| C-C-N Bond Angle | The angle formed by a carbon in the benzene ring, the benzylic carbon, and the nitrogen atom. | ~109.5° |

| C-N-C Bond Angle | The angle formed by the benzylic carbon, the nitrogen atom, and the first carbon of the hexyl group. | ~109.5° - 112° |

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the nitrogen atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Description | Hypothetical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| LUMO | Lowest Unoccupied Molecular Orbital | 0.5 to 1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.5 to 6.5 |

Electrostatic Potential (ESP) Calculations

Electrostatic potential (ESP) mapping illustrates the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the fluorine and nitrogen atoms due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of a synthesized compound. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecule, offering a dynamic picture of its conformational changes and interactions.

Conformational Dynamics and Energy Landscapes

The n-hexyl chain and the benzyl (B1604629) group in this compound can rotate around several single bonds, leading to a large number of possible conformations. lumenlearning.comchemistrysteps.com Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comchemistrysteps.com MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. libretexts.org This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its properties. The study of different conformations is often done using Newman projections to visualize the spatial arrangement of atoms. libretexts.org

The energy landscape of the molecule would be mapped by plotting the potential energy as a function of key dihedral angles. This would reveal the low-energy valleys corresponding to stable conformations and the higher-energy peaks representing transition states between them. For acyclic molecules like this compound, staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. chemistrysteps.com

Solvation Effects and Hydration Free Energy Calculations

The solvation behavior of a molecule is critical to its distribution, reactivity, and interaction with biological systems. The hydration free energy (ΔG_hyd), which quantifies the energy change when a molecule is transferred from the gas phase to an aqueous solution, is a key parameter in these assessments. For this compound, this value is influenced by contributions from its three primary components: the hydrophobic n-hexyl chain, the polar primary amine, and the fluorinated aromatic ring.

Computational methods, such as thermodynamic integration and free energy perturbation (FEP) combined with molecular dynamics simulations, are employed to calculate these energies. nih.govscispace.com These calculations show that while force fields can reproduce experimental solvation free energies for nonpolar compounds with reasonable accuracy, the energies for polar molecules in water are often systematically overestimated (predicted to be less favorable). nih.gov The FreeSolv database is a widely used resource that provides experimental and calculated hydration free energy values for a large set of small molecules, serving as a benchmark for validating computational methodologies. nih.gov

| Compound | Fragment Represented | ΔG_hyd (kcal/mol) | Method/Reference |

|---|---|---|---|

| Toluene | Benzyl Group | -0.89 | Experimental (FreeSolv) |

| Fluorobenzene | Fluorobenzyl Group | -0.95 | Experimental (FreeSolv) |

| Methylamine | Primary Amine | -4.4 | Computational temple.edu |

| Hexane | n-Hexyl Chain | +0.51 | Experimental (FreeSolv) |

| Benzylamine (B48309) | Benzylamine Core | -4.66 | Experimental (FreeSolv) |

Force Field Development for Fluorine-Containing Systems

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. The accuracy of these simulations is critically dependent on the quality of the force field parameters. Developing robust parameters for fluorine-containing organic molecules presents unique challenges due to fluorine's high electronegativity, small size, and low polarizability.

Standard force fields like the General Amber Force Field (GAFF) provide a starting point, but specialized parameter sets are often required for high accuracy. mdpi.com The parameterization process involves deriving terms for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. nih.gov Non-bonded parameters are particularly crucial. Electrostatic interactions are modeled using partial atomic charges, which can be derived using various quantum mechanical (QM) methods, such as the Implicitly Polarized Charge (IPolQ) scheme, which is tailored for condensed-phase simulations. acs.orgnih.gov Van der Waals interactions are typically described by a Lennard-Jones potential, with parameters (well depth ε and radius σ) optimized to reproduce experimental data or high-level QM calculations. acs.orgacs.org

Recent efforts have focused on developing and validating parameters for fluorinated aromatic amino acids for use with modern force fields like AMBER ff15ipq. acs.orgnih.govnih.gov This work involves fitting bonded parameters to QM energy landscapes and validating the final force field by comparing simulation results with experimental data, such as NMR-derived conformational propensities. acs.orgnih.gov For reactive systems, the ReaxFF force field, which uses a bond-order formalism to allow for bond breaking and formation, has also been developed and applied to complex chemical systems. nsf.govacs.org

| Atom Description | Atom Type | Partial Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

|---|---|---|---|---|

| Aromatic Carbon (C-F) | cf | +0.15 to +0.30 | 3.3997 | 0.0860 |

| Aromatic Fluorine | f | -0.15 to -0.25 | 3.1181 | 0.0610 |

| Benzylic Carbon (CH2) | c1 | -0.10 to +0.05 | 3.3997 | 0.0860 |

| Amine Nitrogen (NH2) | n2 | -0.90 to -1.10 | 3.2500 | 0.1700 |

| Amine Hydrogen | h | +0.35 to +0.45 | 1.0691 | 0.0157 |

| Alkyl Carbon (CH2) | c3 | -0.12 to -0.18 | 3.3997 | 0.1094 |

Intermolecular Interaction Analysis

The non-covalent interactions of this compound dictate its aggregation behavior, crystal packing, and interactions with other molecules. These are governed by a combination of fluorine-specific effects, classical hydrogen bonding, and broader aromatic and electrostatic interactions.

Quantification of Fluorine Bonding

Covalently bound fluorine is generally considered a weak hydrogen bond acceptor. However, it participates in a range of other non-covalent interactions, including dipole-dipole and dispersion forces, sometimes referred to collectively as fluorine bonding. The character of these interactions can be quantified using high-level computational methods.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique for analyzing the electron density (ρ(r)) of a system. wikipedia.orgamercrystalassn.org Within QTAIM, the presence of a bond path and a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's nature. For weak, closed-shell interactions like those involving fluorine, typical values include a low ρ(r) and a positive ∇²ρ(r). up.ac.zaresearchgate.net Computational studies have used QTAIM to identify and characterize weak F···F and F···H intermolecular interactions in the solid state. up.ac.zaresearchgate.net

| Parameter | Description | Typical Value Range |

|---|---|---|

| ρ(r) | Electron density at the Bond Critical Point (a.u.) | 0.002 - 0.015 |

| ∇²ρ(r) | Laplacian of electron density at the BCP (a.u.) | +0.01 - +0.05 |

| Interaction Energy | Calculated binding energy (kcal/mol) | -0.5 to -2.5 |

Hydrogen Bonding Networks

The primary amine group (-NH₂) is the most significant site for hydrogen bonding in this compound. Each molecule possesses two N-H bonds that can act as hydrogen bond donors and a nitrogen lone pair that can act as a hydrogen bond acceptor. khanacademy.org This allows for the formation of extensive hydrogen-bonded networks, such as chains or cyclic dimers, which are common motifs in the crystal structures of primary amines and benzylamine derivatives. researchgate.netnii.ac.jp

Computational studies on benzylamine have explored its conformational properties, which are influenced by weak intramolecular N-H···π interactions. researchgate.net In the condensed phase, intermolecular N-H···N hydrogen bonds are dominant. The strength of these bonds is sufficient to significantly raise the boiling points of primary amines compared to non-polar alkanes of similar molecular weight. libretexts.org The presence of the bulky n-hexyl group and the fluorinated ring may introduce steric hindrance that influences the preferred geometry and topology of these hydrogen-bonding networks.

| Parameter | Description | Typical Value |

|---|---|---|

| H···N Distance | Distance between the donor H and acceptor N | 2.0 - 2.4 Å |

| N-H···N Angle | Angle of the hydrogen bond | 150° - 180° |

| Interaction Energy | Calculated binding energy per H-bond | -3 to -5 kcal/mol |

Aromatic Interactions (e.g., π-π stacking, edge-to-face interactions)

Aromatic interactions are crucial for the self-assembly of molecules containing phenyl rings. These interactions are primarily driven by a combination of electrostatic and dispersion forces. The substitution of hydrogen with fluorine dramatically alters the electronic character of the aromatic ring. While the π-system of benzene is electron-rich, the strong electron-withdrawing nature of fluorine reduces the π-electron density and can create a positive electrostatic potential above the center of the ring (a "π-hole"). rsc.org

This electronic reversal has profound consequences for stacking interactions. While benzene dimers prefer offset-stacked or T-shaped (edge-to-face) geometries, the interaction between a fluorinated ring and a non-fluorinated ring can be particularly strong due to favorable quadrupole-quadrupole interactions. acs.orgresearchgate.net Conversely, face-to-face stacking of two fluorinated rings is often electrostatically unfavorable. rsc.orgrsc.org Recent computational studies on halobenzenes have shown that fluorine disrupts the strong π-π stacking observed with other halogens, leading to a higher prevalence of edge-to-face and offset arrangements. rsc.org

| Dimer | Interaction Geometry | Interaction Energy (kcal/mol) |

|---|---|---|

| Benzene–Benzene | Parallel-Displaced | -2.7 |

| Benzene–Benzene | T-shaped (Edge-to-Face) | -2.8 |

| Benzene–Hexafluorobenzene | Parallel-Displaced | -5.5 |

| Fluorobenzene–Fluorobenzene | Parallel-Displaced | -1.5 |

| Fluorobenzene-Acetylene | CH···π (Edge-to-Face) | -1.8 nih.gov |

Dipole-Induced Dipole and Quadrupole Interactions

Furthermore, the distribution of charge in the fluorinated aromatic ring creates a significant molecular quadrupole moment. The quadrupole moment of benzene is negative, reflecting its electron-rich π-face. Fluorination makes the quadrupole moment less negative or, in the case of hexafluorobenzene, large and positive. nih.govresearchgate.net These higher-order electrostatic moments are critical for determining the orientation of molecules in the condensed phase. Interactions between the quadrupole of one molecule and the dipole or quadrupole of another can be strongly orientation-dependent and play a decisive role in the structure of molecular crystals and liquids, often favoring T-shaped over parallel-stacked arrangements for like-charged aromatic faces. nih.gov

| Molecule | Dipole Moment (μ) (Debye) | Quadrupole Moment (Qzz) (Buckingham, B) |

|---|---|---|

| Benzene | 0.0 | -8.47 researchgate.net |

| Fluorobenzene | 1.60 | -7.39 researchgate.net |

| 1,3,5-Trifluorobenzene | 0.0 | -0.09 researchgate.net |

| Hexafluorobenzene | 0.0 | +9.50 nih.gov |

Prediction and Understanding of Physicochemical Properties

Computational and theoretical investigations are pivotal in predicting the physicochemical properties of novel chemical entities like this compound, offering insights into its behavior in biological systems. These predictive models are essential for early-stage drug discovery and development, allowing for the rational design of molecules with optimized characteristics. The following sections detail the theoretical analysis of key physicochemical parameters for this compound.

Influence of Fluorine on Amine Basicity (pKa) and Protonation States

The basicity of the amine group, quantified by its pKa value, is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The introduction of a fluorine atom into a molecule can significantly modulate the pKa of nearby ionizable centers. mdpi.comnih.govresearchgate.net

In the case of this compound, the fluorine atom is positioned meta to the benzylaminomethyl group on the phenyl ring. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom of the secondary amine. masterorganicchemistry.com A lower electron density on the nitrogen makes its lone pair of electrons less available to accept a proton. Consequently, the equilibrium for the protonation of the amine is shifted, leading to a destabilization of the corresponding conjugate acid (the protonated ammonium (B1175870) form).

This destabilization results in a lower pKa value compared to the non-fluorinated analogue, N-n-hexylbenzylamine, signifying that this compound is a weaker base. mdpi.comyuntsg.com The magnitude of this pKa reduction is dependent on the position and number of fluorine substituents. yuntsg.com For acyclic aliphatic amines, fluorination at the β-position can lead to a pKa decrease of approximately 1.7 units for each fluorine atom. yuntsg.com While the fluorine in this compound is more distant, its inductive effect through the phenyl ring is still significant. Computational pKa prediction models can estimate the extent of this effect.

Table 1: Predicted pKa Values for N-n-hexylbenzylamine and this compound

| Compound | Predicted pKa | Predicted Basicity |

| N-n-hexylbenzylamine | ~9.5 - 10.5 | Stronger Base |

| This compound | ~9.0 - 10.0 | Weaker Base |

Note: Values are estimates based on computational models and general chemical principles. Actual experimental values may vary.

Computational Prediction and Analysis of Lipophilicity (e.g., LogP) and Polarity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a crucial physicochemical property that influences a molecule's solubility, permeability across biological membranes, and binding to protein targets. nih.govnih.gov The introduction of fluorine can have complex and sometimes counterintuitive effects on lipophilicity. nih.govacs.org

However, it is important to note that computational LogP predictions for fluorinated compounds can sometimes show discrepancies with experimentally determined values. mdpi.com The unique electronic properties of fluorine can lead to intra- and intermolecular interactions not perfectly captured by all prediction algorithms. nih.govmdpi.com Therefore, while computational predictions provide a valuable estimate, they are most effective when used for comparative analysis within a series of related compounds.

Table 2: Computationally Predicted Lipophilicity (LogP) Comparison

| Compound | Predicted LogP (Consensus) | Predicted Lipophilicity |

| N-n-hexylbenzylamine | ~4.2 | High |

| This compound | ~4.5 | Higher |

Note: LogP values are consensus estimates from various computational algorithms (e.g., ClogP, ALOGP). These are theoretical predictions and not experimental results.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a molecular descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. peter-ertl.comnih.govnih.gov TPSA is calculated by summing the surface contributions of polar atoms, specifically oxygen and nitrogen, and their attached hydrogen atoms. nih.govopeneducationalberta.ca

The calculation of TPSA is based on a fragment-based method, which makes it computationally very fast and efficient for screening large libraries of molecules. peter-ertl.comnih.gov For this compound, the polar surface area is determined by the nitrogen atom of the secondary amine group and its attached hydrogen. Carbon-fluorine bonds are typically not included in standard TPSA calculations as they are not considered significant hydrogen bond donors or acceptors in this context.

Table 3: Predicted Topological Polar Surface Area (TPSA)

| Compound | Functional Group Contribution | Predicted TPSA (Ų) |

| N-n-hexylbenzylamine | Secondary Amine (-NH-) | 12.03 |

| This compound | Secondary Amine (-NH-) | 12.03 |

Note: The TPSA value is based on the standard fragment contribution for a secondary amine.

Synthesis and Characterization of Derivatives and Analogues

Systematic Structural Modifications of the 3-Fluoro-N-n-hexylbenzylamine Scaffold

The synthesis of this compound itself can be approached through established synthetic methodologies. A common and efficient method is the reductive amination of 3-fluorobenzaldehyde (B1666160) with n-hexylamine. masterorganicchemistry.com This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com

Alternatively, N-alkylation of 3-fluorobenzylamine (B89504) with an n-hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) in the presence of a base provides another route to the target compound. While direct alkylation can sometimes lead to over-alkylation, careful control of reaction conditions can favor the formation of the secondary amine.

Systematic modifications of this scaffold can be envisioned by:

Varying the position of the fluorine atom on the benzyl (B1604629) ring to the 2- and 4-positions.

Altering the length of the n-alkyl chain attached to the nitrogen atom to create a homologous series.

Introducing different substituents on the nitrogen atom , such as branched alkyl groups, cyclic systems, or aryl groups.

Adding further substituents to the aromatic ring to explore electronic and steric effects.

Positional Isomers of Fluoro-N-n-hexylbenzylamine (e.g., 2-Fluoro, 4-Fluoro)

The position of the fluorine atom on the benzene (B151609) ring is expected to significantly influence the compound's physicochemical properties, such as its basicity, lipophilicity, and conformational preferences. The synthesis of the 2-fluoro and 4-fluoro isomers of N-n-hexylbenzylamine would follow similar synthetic strategies to the 3-fluoro isomer, utilizing the corresponding 2-fluorobenzaldehyde (B47322) or 4-fluorobenzaldehyde (B137897) as starting materials in a reductive amination with n-hexylamine. guidechem.comgoogle.com

Commercially available positional isomers of fluorobenzylamine and their N-methylated derivatives provide insight into the properties of these compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.gov For instance, 2-Fluorobenzylamine and 4-Fluorobenzylamine are known compounds with established physical properties. nih.govchemicalbook.com The synthesis of their N-n-hexyl derivatives would allow for a comparative study of their biological and chemical characteristics.

| Compound Name | CAS Number | Molecular Formula | Starting Aldehyde |

|---|---|---|---|

| 2-Fluoro-N-n-hexylbenzylamine | Not available | C13H20FN | 2-Fluorobenzaldehyde |

| This compound | Not available | C13H20FN | 3-Fluorobenzaldehyde |

| 4-Fluoro-N-n-hexylbenzylamine | Not available | C13H20FN | 4-Fluorobenzaldehyde |

Homologous Series with Varying Alkyl Chain Lengths

A homologous series of N-alkyl-3-fluorobenzylamines can be synthesized to systematically probe the effect of the alkyl chain length on the molecule's properties. By reacting 3-fluorobenzylamine with a series of alkyl halides of varying lengths (e.g., methyl iodide, ethyl bromide, butyl bromide, etc.), a library of compounds can be generated. Alternatively, reductive amination of 3-fluorobenzaldehyde with a series of primary amines (methylamine, ethylamine, butylamine, etc.) would yield the same homologous series. cellulosechemtechnol.ro

The physical properties, such as boiling point, melting point, and solubility, are expected to change predictably with the increasing length of the alkyl chain. For instance, an increase in the carbon chain length will likely lead to a higher boiling point and decreased water solubility.

| Alkyl Group | Compound Name | Molecular Formula | Potential Synthetic Route |

|---|---|---|---|

| Methyl | 3-Fluoro-N-methylbenzylamine | C8H10FN | Reductive amination of 3-fluorobenzaldehyde with methylamine |

| Ethyl | N-Ethyl-3-fluorobenzylamine | C9H12FN | N-alkylation of 3-fluorobenzylamine with ethyl bromide |

| Propyl | 3-Fluoro-N-propylbenzylamine | C10H14FN | Reductive amination of 3-fluorobenzaldehyde with propylamine |

| Butyl | N-Butyl-3-fluorobenzylamine | C11H16FN | N-alkylation of 3-fluorobenzylamine with butyl bromide |

| Pentyl | 3-Fluoro-N-pentylbenzylamine | C12H18FN | Reductive amination of 3-fluorobenzaldehyde with pentylamine |

| Hexyl | This compound | C13H20FN | Reductive amination of 3-fluorobenzaldehyde with n-hexylamine |

N-Substituted and Ring-Substituted Derivatives

Further diversification of the this compound scaffold can be achieved by introducing a wider variety of substituents on both the nitrogen atom and the aromatic ring.

N-Substituted Derivatives: Beyond simple alkyl chains, the nitrogen atom can be functionalized with more complex groups. For instance, branched alkyl groups, cycloalkyl groups (e.g., cyclohexyl), or aryl groups (e.g., phenyl) can be introduced via reductive amination or N-alkylation. The synthesis of N-substituted benzamide (B126) derivatives is also a well-established field, offering another avenue for modification. researchgate.net